molecular formula C6H5NO2S B12568060 2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine CAS No. 194302-14-2

2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine

Cat. No.: B12568060
CAS No.: 194302-14-2
M. Wt: 155.18 g/mol
InChI Key: NPJNZIPXOUFZPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine is a heterocyclic compound that features a unique fusion of dioxole and thiazepine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The structure of this compound consists of a seven-membered thiazepine ring fused with a dioxole ring, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate dioxole and thiazepine precursors under controlled conditions. For instance, the reaction of sesamol with aromatic aldehydes and 2-aminopropene-1,1,3-tricarbonitrile in the presence of triethylamine at 100°C under neat conditions has been reported to yield similar dioxole-containing compounds .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, which allow for precise control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, could be employed to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazepine ring to its corresponding dihydro or tetrahydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the dioxole or thiazepine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield sulfoxides or sulfones, while reduction can produce dihydro or tetrahydro derivatives.

Scientific Research Applications

    Chemistry: The compound serves as a building block for the synthesis of more complex molecules.

    Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of neurological disorders.

    Industry: It can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine involves its interaction with specific molecular targets and pathways. For instance, similar compounds have been shown to interact with the gamma-aminobutyric acid (GABA) receptor, leading to anticonvulsant effects . The compound’s structure allows it to fit into the receptor’s binding site, modulating its activity and producing therapeutic effects.

Comparison with Similar Compounds

2H-[1,3]Dioxolo[4,5-e][1,3]thiazepine can be compared with other heterocyclic compounds such as:

The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical reactivity and potential pharmacological activities.

Properties

CAS No.

194302-14-2

Molecular Formula

C6H5NO2S

Molecular Weight

155.18 g/mol

IUPAC Name

[1,3]dioxolo[4,5-e][1,3]thiazepine

InChI

InChI=1S/C6H5NO2S/c1-5-6(9-4-8-5)2-10-3-7-1/h1-3H,4H2

InChI Key

NPJNZIPXOUFZPX-UHFFFAOYSA-N

Canonical SMILES

C1OC2=CN=CSC=C2O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.